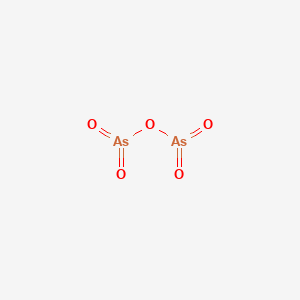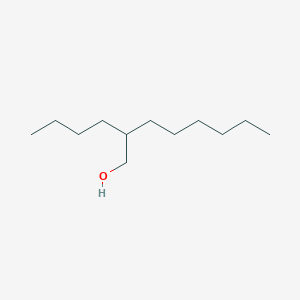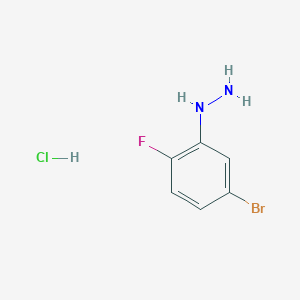
5-Fluor-2-hydroxyphenylboronsäure
Übersicht
Beschreibung
5-Fluoro-2-hydroxyphenylboronic acid: is an organic compound with the molecular formula C6H6BFO3. It is a derivative of phenylboronic acid, where a fluorine atom is substituted at the 5-position and a hydroxyl group at the 2-position on the benzene ring. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Fluoro-2-hydroxyphenylboronic acid is widely used in organic synthesis as a building block for the preparation of more complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used to develop inhibitors for various enzymes and receptors. Its ability to form stable complexes with diols makes it useful in the design of sensors and diagnostic tools .
Industry: In the industrial sector, 5-Fluoro-2-hydroxyphenylboronic acid is used in the production of advanced materials, including polymers and electronic components .
Wirkmechanismus
Target of Action
5-Fluoro-2-hydroxyphenylboronic Acid is primarily used in the preparation of pyrrolopyrimidine derivatives, which act as inhibitors of the Insulin-like Growth Factor 1 Receptor (IGF-1R) . IGF-1R is a transmembrane receptor that is involved in signal transduction pathways leading to cell growth and survival.
Mode of Action
It is known that boronic acids and their esters, such as 5-fluoro-2-hydroxyphenylboronic acid, are often used in suzuki-miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and a halide .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key biochemical pathway involved in the action of 5-Fluoro-2-hydroxyphenylboronic Acid . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals . The product of this reaction can affect various downstream pathways, depending on the specific compounds involved.
Pharmacokinetics
It is known that the stability of boronic acids and their esters, like 5-fluoro-2-hydroxyphenylboronic acid, can be influenced by factors such as ph . For example, these compounds can undergo hydrolysis, a reaction that can affect their bioavailability .
Result of Action
The result of the action of 5-Fluoro-2-hydroxyphenylboronic Acid is the formation of a new carbon-carbon bond through the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of various organic compounds, including potential drug molecules .
Action Environment
The action of 5-Fluoro-2-hydroxyphenylboronic Acid can be influenced by environmental factors such as pH . For instance, the rate of hydrolysis of boronic esters is considerably accelerated at physiological pH . Therefore, the action, efficacy, and stability of 5-Fluoro-2-hydroxyphenylboronic Acid can vary depending on the conditions under which it is used .
Biochemische Analyse
Biochemical Properties
They can form reversible covalent complexes with proteins, particularly those with serine or threonine residues .
Cellular Effects
Boronic acids are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules and potential enzyme inhibition or activation .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-hydroxyphenylboronic acid typically involves the borylation of 5-fluoro-2-hydroxybenzene. One common method is the reaction of 5-fluoro-2-hydroxybenzene with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production methods for 5-Fluoro-2-hydroxyphenylboronic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Fluoro-2-hydroxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of 5-Fluoro-2-hydroxyphenylboronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Lacks the fluorine and hydroxyl substituents, making it less reactive in certain contexts.
2-Fluorophenylboronic Acid: Similar but lacks the hydroxyl group, affecting its reactivity and applications.
4-Fluoro-2-hydroxyphenylboronic Acid: Similar structure but with different substitution pattern, leading to different reactivity.
Uniqueness: 5-Fluoro-2-hydroxyphenylboronic acid is unique due to the presence of both fluorine and hydroxyl groups, which enhance its reactivity and versatility in organic synthesis. The fluorine atom increases the compound’s stability and resistance to metabolic degradation, making it valuable in pharmaceutical applications .
Eigenschaften
IUPAC Name |
(5-fluoro-2-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BFO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDQSJDFXUMAOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396211 | |
| Record name | 5-Fluoro-2-hydroxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259209-20-6 | |
| Record name | 5-Fluoro-2-hydroxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoro-2-hydroxyphenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)](/img/structure/B151734.png)












